B1578906 Z-D-Phenylalanine N-carboxyanhydride

Z-D-Phenylalanine N-carboxyanhydride

Cat. No.: B1578906
M. Wt: 325.3
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Phenylalanine N-carboxyanhydride (Z-D-Phe-NCA) is a high-value chiral building block designed for the synthesis of well-defined polypeptides and advanced biomaterials through Ring-Opening Polymerization (ROP) . As an N-carboxyanhydride (NCA) monomer, its primary research application is in the controlled polymerization to produce polypeptides with specific chiral properties and secondary structures . The "Z" (benzyloxycarbonyl) protecting group on the amino function is a key feature, offering stability during handling and polymerization while being selectively removable post-polymerization to unlock further functionality . The "D" configuration of the phenylalanine side chain is particularly significant for constructing non-natural polypeptide architectures and studying chiral interactions in self-assembled materials . The polymerization of NCAs like Z-D-Phe-NCA can be initiated by various catalysts, including amines and other nucleophiles, following mechanisms such as the Normal Amine Mechanism (NAM) to achieve controlled chain growth . Researchers utilize this compound to create novel polymeric structures for applications in drug delivery, gene engineering, and the development of stimuli-responsive biomaterials . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

Molecular Weight

325.3

Origin of Product

United States

Scientific Research Applications

Synthesis of Polypeptides

Z-D-Phe-NCA serves as a monomer for the synthesis of polypeptides, which are essential for creating biomimetic materials. The ROP of NCAs allows for the production of polypeptides with controlled molecular weights and architectures. This method is advantageous as it can lead to well-defined structures that exhibit specific functionalities.

Key Findings:

  • Controlled Polymerization: The polymerization of Z-D-Phe-NCA can be finely tuned to achieve desired properties in the resulting polypeptides, such as solubility and mechanical strength .
  • Functionalization: The incorporation of Z-D-Phe into polypeptides enhances their potential for functionalization, allowing for the development of smart materials that respond to environmental stimuli .

Biomedical Applications

The unique properties of polypeptides synthesized from Z-D-Phe-NCA make them suitable for various biomedical applications, including drug delivery systems and tissue engineering.

Drug Delivery:

  • Polypeptides derived from Z-D-Phe-NCA can encapsulate therapeutic agents, improving their solubility and stability. Studies have shown that these polypeptides can facilitate targeted delivery, enhancing the efficacy of drugs while minimizing side effects .

Tissue Engineering:

  • The biocompatibility and biodegradability of polypeptides make them ideal candidates for scaffolds in tissue engineering. Researchers have developed scaffolds using Z-D-Phe-NCA-derived polypeptides that support cell growth and differentiation, crucial for regenerative medicine .

Catalytic Applications

Z-D-Phe-NCA-based polypeptides have been investigated for their catalytic properties in various chemical reactions. The incorporation of amino acid residues into polymeric structures can create catalysts with enhanced activity and selectivity.

Case Studies:

  • Recent studies have demonstrated that polypeptides synthesized from Z-D-Phe-NCA can act as effective catalysts in organic transformations, showcasing their potential in green chemistry applications .

Self-Assembly and Nanostructures

Polypeptides derived from Z-D-Phe-NCA exhibit self-assembling behavior, allowing them to form nanostructures with specific geometries and functionalities.

Applications:

  • These self-assembled structures can be utilized in drug delivery systems, where they encapsulate drugs within their hydrophobic cores while presenting functional groups on their surfaces for targeting specific cells or tissues .

Environmental Considerations

The synthesis methods for NCAs, including Z-D-Phe-NCA, have evolved to become more environmentally friendly. Recent advancements allow for the production of NCAs using less hazardous reagents and conditions that minimize waste.

Sustainable Practices:

  • New methodologies enable the synthesis of Z-D-Phe-NCA directly from amino acids with high purity and minimal environmental impact, avoiding toxic reagents like phosgene .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Compound Protecting Group Amino Acid Residue Stereochemistry Key Features
Z-D-Phe NCA Z (Benzyloxycarbonyl) D-Phenylalanine D-configuration Enhanced hydrophobicity; chiral specificity for β-sheet formation
L-Phe NCA None or Z L-Phenylalanine L-configuration Forms α-helical structures; faster polymerization kinetics than D-forms
ZLL NCA Z L-Lysine L-configuration Cationic side chain after deprotection; used in PEGylated drug delivery
Phosphonopeptide NCA Diisopropyl phosphono Phosphonoalanine L/D-configuration pH-responsive; mimics phosphorylated proteins
BLA-NCA β-Benzyl L-Aspartate L-configuration Hydrolyzable ester side chain; used in pH-sensitive nanovesicles

Key Observations :

  • The Z group in Z-D-Phe NCA improves monomer stability but requires deprotection steps post-polymerization, unlike unprotected NCAs (e.g., L-Phe NCA) .
  • D-configured NCAs like Z-D-Phe NCA yield polymers with distinct secondary structures compared to L-forms, affecting mechanical and biological properties .

Polymerization Kinetics and Mechanisms

Initiator/Catalyst Solvent System Z-D-Phe NCA L-Phe NCA Phosphonopeptide NCA
Primary Amines DMF, THF Slow polymerization (steric hindrance from Z group) Fast, living polymerization (PDI < 1.2) Moderate rate; requires metal catalysts
Lithium Hexamethyldisilazide Open-vessel, ambient moisture Rapid polymerization (<1 hr); PDI ~1.3 Not reported Not applicable
Crown Ether Low-polarity solvents Not reported Accelerated by H-bonding with ether Requires thiourea organocatalysts

Key Findings :

  • Z-D-Phe NCA polymerization is slower than L-Phe NCA due to steric hindrance from the Z group, but moisture-insensitive methods (e.g., lithium initiators) mitigate this .
  • Phosphonopeptide NCAs require specialized catalysts (e.g., Ni) for controlled polymerization, unlike Z-D-Phe NCA, which uses conventional amine initiators .

Comparative Insights :

  • Z-D-Phe NCA's hydrophobicity enhances membrane disruption in antimicrobial peptides, outperforming less hydrophobic NCAs like ZLL .
  • L-Phe NCA polymers form α-helical structures suitable for hydrogels, whereas Z-D-Phe NCA's β-sheets favor rigid materials .

Research Advancements and Challenges

  • Z-D-Phe NCA: Recent studies highlight its utility in star-shaped polypeptides for nanocarriers, where its chirality and hydrophobicity direct self-assembly . Challenges include optimizing deprotection efficiency and minimizing racemization.
  • Phosphonopeptide NCAs: Exhibit pH-responsive behavior for biomineralization applications but face synthesis complexity due to phosphonic group incorporation .
  • BLA-NCA/ZLL NCA : Dominant in drug delivery due to hydrolyzable side chains (BLA-NCA) or PEG compatibility (ZLL NCA) .

Preparation Methods

Conventional Preparation Using Phosgene or Derivatives

The classical and widely used method for preparing NCAs, including Z-D-Phe NCA, involves the reaction of the corresponding protected amino acid with phosgene or its safer derivatives diphosgene or triphosgene.

  • Process Overview :
    The protected amino acid (Z-D-phenylalanine) is reacted with phosgene, diphosgene, or triphosgene in an inert organic solvent such as tetrahydrofuran (THF) or ethyl acetate, often under cooling conditions to control the reaction rate. The reaction proceeds via the formation of the N-carboxyanhydride ring by intramolecular cyclization of the amino acid's carboxyl and amino groups activated by phosgene derivatives.

  • Reaction Conditions :

    • Solvent: THF, ethyl acetate, or dichloromethane
    • Temperature: 0–25 °C (room temperature or cooled)
    • Reaction Time: Several hours (typically 3–5 hours)
    • Base: Triethylamine or other tertiary amines may be added to neutralize HCl formed during the reaction.
  • Purification :
    After reaction completion, the mixture is neutralized and extracted with organic solvents. The crude product is purified by recrystallization from ethyl acetate/petroleum ether or by precipitation techniques.

  • Yields and Physical Data :
    Typical yields for Z-protected phenylalanine NCAs prepared by this method range from 70% to 85%. Melting points and optical rotation values are used to confirm purity and stereochemistry.

  • Example Data :

Parameter Typical Value
Starting Material Z-D-Phenylalanine
Reagent Triphosgene or diphosgene
Solvent THF or ethyl acetate
Temperature 0–25 °C
Reaction Time 3–5 hours
Yield 70–85%
Purification Recrystallization from EtOAc/petroleum ether
Melting Point ~150–156 °C
Optical Rotation [α]D around -27° (c=0.5, MeOH)

This method is well-documented in patent literature and research articles focusing on NCA synthesis from amino acids using phosgene derivatives.

Alternative Methods Using Phosphorus-Based Reagents and Carbon Dioxide

Recent advances have introduced greener and safer alternatives to phosgene-based methods. One notable approach uses n-propylphosphonic anhydride (T3P) in combination with carbon dioxide (CO2) and bases such as DIPEA (N,N-diisopropylethylamine) to directly cyclize amino acids into NCAs.

  • Method Description :
    Amino acids are reacted under pressurized CO2 atmosphere (around 300 psi) with T3P and DIPEA in acetonitrile solvent at moderate temperatures (30–40 °C). This method avoids the use of toxic phosgene and allows for mild reaction conditions.

  • Advantages :

    • High purity NCAs (>95%) obtained after simple workup
    • Mild conditions reduce side reactions and racemization
    • Scalable to gram quantities without chromatography
    • Compatible with sensitive substituents
  • Yields for Phenylalanine NCA :
    Isolated yields for phenylalanine NCAs using this method vary from 40% to 56%, depending on the exact conditions and substituents.

  • Typical Reaction Conditions and Yields :

Parameter Value
Starting Material Z-D-Phenylalanine or unprotected D-Phenylalanine
Reagents T3P (3 equiv.), DIPEA (4 equiv.), CO2 (300 psi)
Solvent Acetonitrile (CH3CN)
Temperature 30–40 °C
Reaction Time 15–24 hours
Yield 40–56% (for phenylalanine NCA)
Purification Simple workup, no chromatography needed
Notes Suitable for N-methylated and cyclic amino acids
  • Mechanistic Insight :
    The reaction proceeds via activation of the carboxyl group by T3P and cyclization under CO2 atmosphere to form the five-membered N-carboxyanhydride ring.

This method represents a sustainable alternative for NCA synthesis, including Z-D-phenylalanine NCA, and has been demonstrated for various amino acids.

Cyclization via Phosphorus Tribromide from N-Protected Beta-Amino Acids

Another synthetic route involves the cyclization of N-protected beta-amino acids using phosphorus tribromide (PBr3), which has been reported for beta-amino acid NCAs but can be adapted for alpha-amino acid derivatives like Z-D-phenylalanine.

  • Process :
    N(beta)-Boc or N(beta)-Cbz beta-amino acids are cyclized by treatment with PBr3 under controlled conditions to form the corresponding N-carboxyanhydrides.

  • Application to Z-D-Phenylalanine :
    While primarily demonstrated for beta-amino acids, the methodology offers insight into alternative cyclization strategies that might be adapted for Z-D-phenylalanine NCA synthesis.

  • Advantages :

    • High stereochemical fidelity
    • Confirmed by spectroscopic and X-ray structural analysis
    • Enables synthesis of optically active NCAs for polymerization.

Summary Table of Preparation Methods for Z-D-Phenylalanine N-carboxyanhydride

Method Reagents & Conditions Yield (%) Purity & Notes Advantages References
Phosgene/Diphosgene/Triphosgene Z-D-Phe + phosgene derivative, THF or EtOAc, 0–25 °C, 3–5 h 70–85 High purity after recrystallization; melting point ~150–156 °C Established, high yield, scalable
T3P + CO2 + DIPEA Z-D-Phe + T3P (3 equiv.) + DIPEA (4 equiv.) + CO2 (300 psi), CH3CN, 30–40 °C, 15–24 h 40–56 >95% purity, simple workup, no chromatography needed Green, mild, scalable
Phosphorus Tribromide Cyclization N(beta)-Boc or N(beta)-Cbz beta-amino acids + PBr3, mild conditions Not specified High stereochemical purity, confirmed by X-ray Alternative cyclization approach

Research Findings and Practical Considerations

  • The classical phosgene-based method remains the most common industrial approach due to its reliability and relatively high yields. However, it requires careful handling of toxic reagents and thorough purification.

  • The T3P/CO2 method represents a significant advance, offering a safer, greener alternative with excellent purity and simplified purification. It is particularly advantageous for sensitive or complex amino acid derivatives.

  • The phosphorus tribromide method, while less common for alpha-amino acids, provides valuable stereochemical control and alternative synthetic pathways that may be useful in specialized applications.

  • Scale-up of these methods has been demonstrated, with gram-scale synthesis achievable without chromatographic purification in the T3P/CO2 approach.

Q & A

Q. What initiating systems enable controlled polymerization of Z-D-Phe NCA, and how do they influence molecular weight distribution?

Conventional amine-initiated NCA ring-opening polymerization (ROP) often suffers from side reactions (e.g., chain termination via carbamic acid formation). Living initiating systems, such as transition-metal catalysts or primary amines under inert conditions (e.g., N₂ flow), suppress side reactions, enabling precise control over molecular weight (Mn) and low dispersity (Đ < 1.2). For example, n-hexylamine initiation with N₂ flow accelerates CO₂ removal, shifting the carbamic acid-amine equilibrium toward active chain ends, achieving 90% conversion in 2 hours . Deming’s 1997 nickel-mediated system marked a breakthrough in synthesizing monodisperse polypeptides .

Q. How can Z-D-Phe NCA purity be optimized to prevent premature polymerization or side reactions?

Purification involves recrystallization from anhydrous solvents (e.g., chloroform at –40°C) to remove residual phosgene or acidic byproducts. Glovebox-free methods using N₂ flow reduce moisture/oxygen contamination, critical for maintaining monomer stability. Analytical techniques like NMR (to detect residual solvents) and titration (for active NCA quantification) are essential pre-polymerization .

Q. What characterization techniques validate the structural integrity of Z-D-Phe NCA-derived polypeptides?

  • Molecular weight : SEC-MALS (size-exclusion chromatography with multi-angle light scattering) or Taylor dispersion analysis (TDA) for hydrodynamic radius (Rh) determination, avoiding artifacts from aggregation in dynamic light scattering .
  • Secondary structure : CD spectroscopy (α-helix/β-sheet quantification) and FTIR (amide I band analysis) .
  • Sequence control : MALDI-TOF MS for oligopeptide libraries, particularly in racemic crystal polymerizations .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) resolve contradictions in NCA ROP mechanisms?

DFT calculations reveal that the rate-determining step in amine-mediated NCA ROP is amine addition to the 5-carbonyl group , not decarboxylation. Secondary amines exhibit lower energy barriers (~2–3 kcal/mol) than primary amines, enabling comparable initiation rates despite traditional assumptions favoring primary amines. This reconciles experimental observations of secondary amine efficacy in living ROP . Contradictions with earlier studies (e.g., carbamate intermediate dominance) are attributed to solvent polarity and CO₂ partial pressure effects .

Q. What strategies enable the synthesis of enantiomerically pure polypeptides from racemic Z-D-Phe NCA crystals?

Racemic Z-D-Phe NCA crystals polymerize via a lattice-controlled "zipper" mechanism , favoring homochiral oligopeptide sequences. Enantiomeric cross-inhibition terminates chains longer than pentamers. Mixed quasi-racemic crystals (e.g., with S-ThieNCA) induce desymmetrization, yielding non-racemic libraries. MALDI-TOF MS analysis confirms homochiral dominance (>80% for heptamers) .

Q. How can Z-D-Phe NCA be integrated into stimuli-responsive block copolypeptides for biomedical applications?

Sequential NCA ROP enables block architectures with pH-/temperature-responsive segments (e.g., poly-L-lysine for pH-triggered drug release). Glycopolypeptides, synthesized via NCA ROP of glycosylated NCAs, exhibit multivalent binding for targeted drug delivery. For example, sAFGPs (synthetic antifreeze glycoproteins) with tunable glycosylation show ice-binding activity for cryopreservation .

Q. What experimental parameters govern the self-assembly of Z-D-Phe NCA-derived copolymers into nanostructures?

Key factors:

  • Solvent polarity : Apolar solvents (e.g., THF) favor α-helix formation, driving micelle cores; aqueous environments promote β-sheet fibrils .
  • Block length : Longer hydrophobic blocks (e.g., poly-Z-D-Phe) enhance cellular uptake in drug carriers .
  • Post-polymerization modification : Thiol-ene "click" chemistry introduces targeting ligands (e.g., folic acid) without disrupting secondary structures .

Methodological Comparison Table

ParameterConventional Amine ROP N₂ Flow-Accelerated ROP Transition-Metal-Mediated ROP
Reaction Time (90% conv.)14–24 hours2 hours1–3 hours
Đ (Dispersity)1.3–1.5<1.19<1.1
Side ReactionsHigh (chain transfer)ModerateNegligible
ScalabilityLow (glovebox-dependent)High (fume hood compatible)Medium (catalyst cost)

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